molecular formula C28H25N3O3 B2847401 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326930-71-5

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2847401
CAS No.: 1326930-71-5
M. Wt: 451.526
InChI Key: GAXQMGWCLDQYAM-UHFFFAOYSA-N
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Description

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and an oxadiazole ring, which is often associated with antimicrobial properties. The presence of a benzyloxy group further enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Benzyloxy Group: This can be done through nucleophilic substitution reactions, where a benzyloxy halide reacts with the quinoline-oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzyloxy group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various quinoline derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the oxadiazole ring is particularly interesting due to its known activity against various pathogens.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The quinoline core is a common motif in many drugs, and modifications to this structure can lead to new treatments for diseases such as malaria and cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for a wide range of modifications, making it a versatile starting material for various applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and are well-known for their antimalarial properties.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring and are used as antimicrobial agents.

Uniqueness

What sets 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one apart is the combination of these two pharmacophores in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c1-3-15-31-17-24(26(32)23-16-19(2)9-14-25(23)31)28-29-27(30-34-28)21-10-12-22(13-11-21)33-18-20-7-5-4-6-8-20/h4-14,16-17H,3,15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXQMGWCLDQYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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